

An In-depth Technical Guide to the Chemical and Physical Properties of Butacaine

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Compound of Interest

Compound Name: Butacaine

Cat. No.: B1662465

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Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of **Butacaine** (CAS 149-16-6), a local anesthetic.^{[1][2][3]} Intended for researchers, scientists, and professionals in drug development, this document consolidates quantitative data into structured tables, details relevant experimental methodologies, and visualizes key pathways and processes. **Butacaine**, chemically known as 3-(dibutylamino)propyl 4-aminobenzoate, functions as a reversible nerve conduction blocker by inhibiting voltage-gated sodium channels.^{[2][4]} This guide serves as a technical resource, offering in-depth information on its fundamental characteristics.

Chemical Properties

Butacaine is an ester-type local anesthetic belonging to the aminobenzoic acid derivative class. Its structure features a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, which are characteristic of many local anesthetics.

Identifier	Value	Source
IUPAC Name	3-(Dibutylamino)propyl 4-aminobenzoate	
CAS Number	149-16-6	
Molecular Formula	C18H30N2O2	
Molecular Weight	306.44 g/mol	
Canonical SMILES	CCCCN(CCCOC(=O)C1=CC=C(N)C=C1)CCCC	
InChI Key	HQFWVSGBVLEQGA-UHFFFAOYAZ	

Physical and Physicochemical Properties

The physical and physicochemical properties of **Butacaine** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Melting Point	< 25 °C	Multiple sources report varying melting points, with one indicating 25°C.
Boiling Point	178-182 °C at 0.11 mmHg; 440 °C at 760 mmHg	
Density	1.014 - 1.0593 g/cm ³ (estimate)	
Water Solubility	>46 µg/mL at pH 7.4; 0.0424 mg/mL	
Solubility in other solvents	Slightly soluble in DMSO and Methanol. Soluble in organic solvents.	Limited solubility in water.
pKa (Strongest Basic)	8.96 (Uncertain); 10.55	
LogP (Octanol-Water Partition Coefficient)	4.29910; 4.46	
Appearance	White to pale orange solid; White crystalline powder	
Stability	Light sensitive	

Mechanism of Action: Sodium Channel Blockade

Butacaine exerts its anesthetic effect by blocking nerve impulse propagation. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. The blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This leads to a reversible loss of sensation in the area of application.

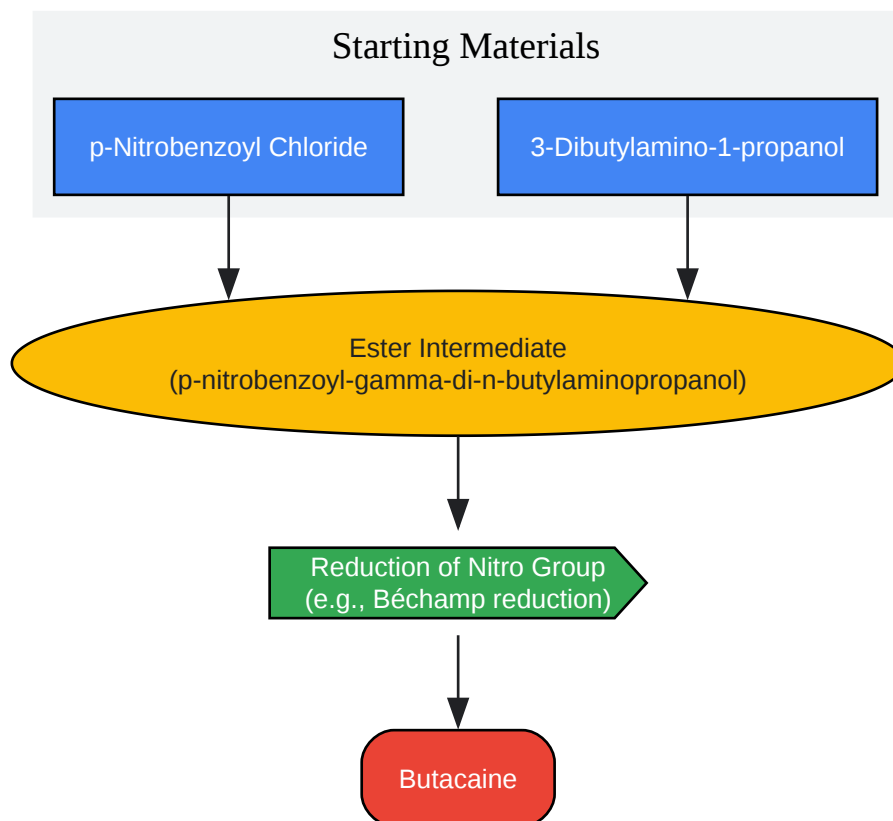


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Caption: Mechanism of action of **Butacaine** as a voltage-gated sodium channel blocker.

Chemical Synthesis of Butacaine

The synthesis of **Butacaine** can be achieved through a multi-step process. A common pathway involves the reaction of p-nitrobenzoyl chloride with 3-dibutylamino-1-propanol, followed by the reduction of the nitro group to an amine.



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Caption: A simplified workflow for the chemical synthesis of **Butacaine**.

Experimental Protocols

The determination of the physicochemical properties of a compound like **Butacaine** involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a substance's purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

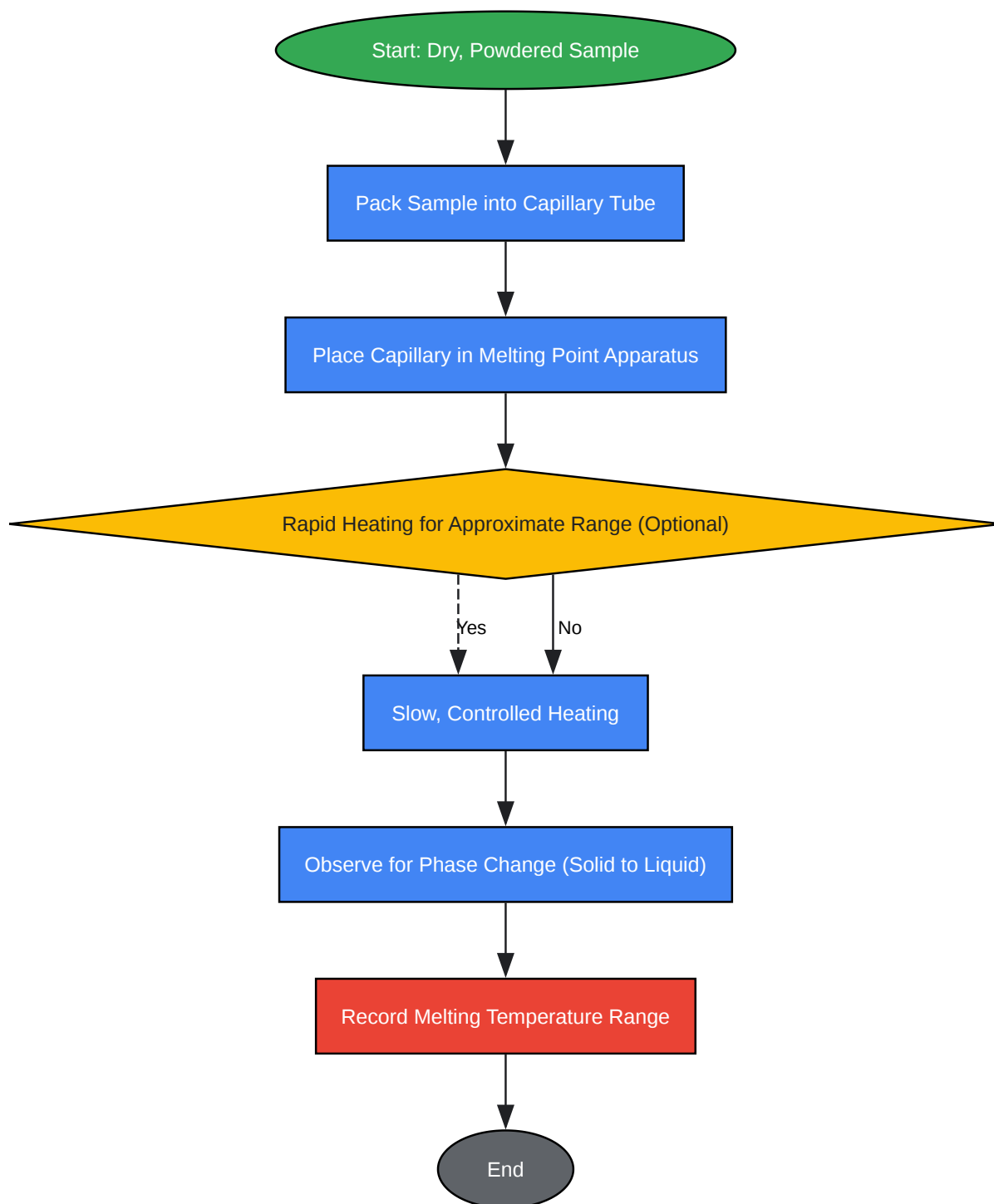
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- Sample Preparation: Ensure the **Butacaine** sample is dry and finely powdered.
- Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of about 2-3 mm.
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

- **Accurate Determination:** Allow the apparatus to cool. Then, heat the sample again, but at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).



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Caption: Experimental workflow for determining the melting point of a solid.

Determination of Solubility

Solubility data is essential for formulation development.

Principle: The solubility of a compound in a particular solvent is the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker or bath
- Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

- Preparation: Add an excess amount of **Butacaine** to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.
- Equilibration: Seal the vial and place it in a constant temperature shaker or bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.
- Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of **Butacaine** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The pKa value is crucial as it influences the ionization state of the drug, which in turn affects its solubility, absorption, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte. The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting pH vs. volume of titrant curve.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Stirrer (e.g., magnetic stirrer and stir bar)
- Beaker

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Sample Preparation: Dissolve a precisely weighed amount of **Butacaine** in a known volume of a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.
- Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the **Butacaine** has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Apparatus:

- Separatory funnel or vials
- Shaker
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
- Partitioning: Dissolve a known amount of **Butacaine** in one of the phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
- Equilibration: Shake the mixture for a period sufficient to allow the **Butacaine** to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.
- Quantification: Carefully separate the two phases. Determine the concentration of **Butacaine** in each phase using a suitable analytical method.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

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